3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid is a fused heterocyclic compound, consisting of a 1,2,3-triazole ring fused to a pyridine ring. The compound features a carboxylic acid functional group at the 4-position of the triazolopyridine core. This molecule belongs to a class of compounds known as triazolopyridines, which are known for their diverse biological activities and are increasingly explored as building blocks in medicinal chemistry.
3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid is a heterocyclic compound characterized by a fused triazole and pyridine ring system. It belongs to the class of triazolopyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is recognized for its unique structural features that contribute to its reactivity and interactions with biological targets.
This compound can be synthesized through various methods, primarily involving the cyclization of suitable precursors. It has garnered attention in scientific literature for its potential applications in drug development and as a scaffold for creating biologically active molecules.
3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid is classified as a triazolopyridine derivative. Its classification is significant due to the presence of both triazole and pyridine functionalities, which are common in many pharmaceutical agents.
The synthesis of 3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid typically involves several key steps:
The synthesis can be optimized for yield and purity through various approaches, including:
One notable one-step method involves treating an azide with a β-ketoester in the presence of a base to yield the desired triazole carboxylic acid .
The molecular structure of 3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid features:
The molecular formula is , with a molecular weight of approximately 178.14 g/mol. The compound's unique structure contributes to its reactivity and biological activity.
3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid can undergo several chemical reactions:
Common reagents include:
The products formed depend on specific reagents and conditions applied during these reactions .
The mechanism of action for 3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction influences various cellular processes and pathways, making it a subject of interest in pharmacological studies .
Key physical properties include:
Relevant chemical properties include:
These properties are crucial for understanding how the compound behaves in different environments and its potential applications in drug development .
3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid has several scientific uses:
The strategic incorporation of 1,2,3-triazole rings into heterocyclic systems represents a cornerstone of modern medicinal chemistry, driven by the triazole's exceptional capacity for hydrogen bonding, dipole interactions, and metabolic stability. Early investigations focused on simple triazole derivatives, but the significant leap emerged with the fusion of triazole rings with pyridine cores, creating rigid, planar bicyclic systems capable of precise biomolecular recognition. The triazolopyridine scaffold gained prominence through its structural resemblance to purine nucleobases, enabling effective mimicry in targeting nucleotide-binding sites of enzymes and receptors [9]. This bioisosteric property was first leveraged in the 1990s with antiviral and antimicrobial agents, but transformative applications emerged in the 2010s with kinase inhibitor development. A pivotal advancement occurred in 2016–2017 when researchers systematically explored the pyrazolo[3,4-d]pyrimidine scaffold (a close structural analog) as CDK2 inhibitors, demonstrating nanomolar potency through adenine-mimicry at the ATP-binding site [9]. This work directly catalyzed investigations into the isosteric 3H-[1,2,3]triazolo[4,5-c]pyridine system, particularly for its superior solubility profile compared to purine-based drugs [3]. The historical trajectory underscores a shift from simple heterocycles to sophisticated, fused triazole systems engineered for optimal target engagement and drug-like properties.
Table 1: Key Milestones in Triazole-Fused Heterocycle Drug Discovery
Time Period | Development Focus | Representative Achievement | Therapeutic Area |
---|---|---|---|
1980s-1990s | Simple Triazole Derivatives | Fluconazole (Antifungal) | Antimicrobials |
Early 2000s | Benzotriazole Systems | Tazobactam (β-lactamase inhibitor) | Antibacterial Adjuvants |
2010-2015 | Kinase-Targeted Purine Mimics | Dinaciclib (CDK inhibitor, Pyrazolopyrimidine) | Oncology |
2016-Present | Triazolopyridine Optimization | GPR119 Agonist 32o (Triazolo[4,5-c]pyridine) [3] | Metabolic Diseases, Oncology |
The 3H-[1,2,3]triazolo[4,5-c]pyridine core has emerged as a privileged scaffold due to its unique electronic configuration, hydrogen-bonding capability, and versatility in chemical modification. Its significance is particularly evident in targeting purine-binding domains within enzymes and receptors. The nitrogen atom at position 3 (bridgehead) and the pyridinic nitrogen at position 5 create a dipole moment facilitating strong interactions with hydrophobic pockets and amino acid residues like Leu83 in CDK2, a critical interaction observed in molecular docking studies of analogous kinase inhibitors [9]. Positional isomerism profoundly impacts bioactivity; derivatives fused at [4,5-c] versus [4,5-b] positions exhibit distinct target affinities and physicochemical behaviors. This is exemplified by PubChem entries CID 21521063 (3H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid) and CID 83814464 (1H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid), which, despite identical empirical formulas (C₆H₄N₄O₂), possess distinct geometries influencing their solvation, crystal packing, and target engagement [1] [2]. The strategic placement of the carboxylic acid moiety at position 4 or 7 further modulates electronic density across the ring system. Position 4 (as in the subject compound) offers enhanced conjugation with the triazole ring, strengthening hydrogen-bond donor/acceptor capacity crucial for binding GPR119 or CB2 receptors [3] [4]. Computational analyses consistently reveal that the [4,5-c] fusion provides superior binding energy profiles compared to [4,5-b] or [4,5-d] isomers (pyrimidine-based) when targeting kinases and GPCRs, attributable to optimal nitrogen atom spacing mimicking the imidazole ring of purines.
Table 2: Impact of Substituent Position on Triazolopyridine Properties
Core Structure | Key Structural Feature | Primary Biological Target(s) | Notable Advantage |
---|---|---|---|
3H-[1,2,3]Triazolo[4,5-c]pyridine | Carboxylic Acid at C4 or C7 | GPR119, CDKs, CB2 Receptor [3] [4] [9] | Enhanced Solubility & H-bonding |
1H-[1,2,3]Triazolo[4,5-b]pyridine | Carboxylic Acid at C7 | Limited Data (PubChem CID 83814464) | Structural Analog for SAR |
3H-[1,2,3]Triazolo[4,5-d]pyrimidine [5] [8] | Pyrimidine Ring (2 N atoms) | mTOR, PI3K kinases | Broader Kinase Selectivity Profile |
Carboxylic acid functionalization at position 4 of the 3H-1,2,3-triazolo[4,5-c]pyridine scaffold serves as a masterstroke in overcoming the intrinsic limitations of heteroaromatic systems, primarily poor aqueous solubility and excessive lipophilicity. This moiety acts as a potent solubilizing group, dramatically improving dissolution in physiological media – a critical factor for oral bioavailability. Quantitative evidence comes from the optimization campaign for GPR119 agonists, where the lead pyrazolo[3,4-c]pyridine compound 4b exhibited critically low solubility (0.71 μM at pH 6.8), severely limiting its preclinical utility. Strategic incorporation of the triazolo[4,5-c]pyridine core bearing a carboxylic acid yielded derivative 32o, achieving a 22-fold solubility enhancement (15.9 μM at pH 6.8) while maintaining potent agonist activity (EC₅₀ < 50 nM) [3]. Beyond solubility, the carboxylic acid enables critical salt formation (e.g., sodium, potassium, or meglumine salts), facilitating parenteral formulations. Its presence also promotes hydrogen bonding with key residues in target proteins. For CB2 receptor agonists, the carboxylate forms a salt bridge with Arg³·⁵⁰ of the receptor, significantly boosting binding affinity (Kᵢ values < 100 nM for optimized analogs) [4]. Furthermore, this group serves as a versatile handle for prodrug strategies (e.g., esterification) to enhance membrane permeability, with subsequent enzymatic hydrolysis regenerating the active acid in systemic circulation. In silico ADMET profiling consistently predicts lower cLogP values (by 1.5-2.5 units) and higher topological polar surface area (TPSA) for carboxylic acid-functionalized derivatives compared to their ester or nitrile counterparts, translating to favorable absorption and distribution profiles in preclinical models [9]. Crucially, the acid moiety does not universally increase metabolic clearance; microsomal stability studies on triazolopyridine-4-carboxylic acids often show resistance to CYP450-mediated oxidation, likely due to the electron-withdrawing nature of the carboxylate stabilizing the ring system.
Table 3: Pharmacokinetic Impact of Carboxylic Acid Functionalization on Triazolopyridine Derivatives
Compound / Derivative | Aqueous Solubility (pH 6.8) | cLogP (Predicted/Measured) | Key Pharmacokinetic Advantage | Target Engagement |
---|---|---|---|---|
Pyrazolo[3,4-c]pyridine 4b [3] | 0.71 μM | 4.8 (High) | Poor Solubility Limiting Development | GPR119 (Potent Agonist) |
Triazolo[4,5-c]pyridine 32o [3] | 15.9 μM | 2.3 (Moderate) | 22-fold Solubility Increase | GPR119 (EC₅₀ < 50 nM) |
CB2 Agonist (Exemplar) [4] | >10 μg/mL | 2.5-3.5 | Enhanced Receptor Binding via Salt Bridges | CB2 (Kᵢ < 100 nM) |
CDK2 Inhibitor (e.g., 14) [9] | ND (Predicted Good) | 1.8-2.5 | Favorable ADMET Profile & Cell Penetration | CDK2 (IC₅₀ 0.057 μM) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7